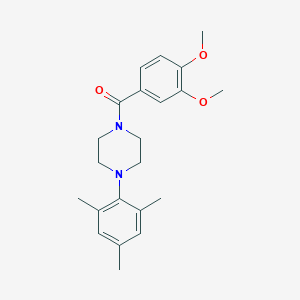
N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide, also known as BEMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide as a carbonic anhydrase inhibitor involves the binding of the compound to the active site of the enzyme, thereby blocking its activity and preventing the conversion of carbon dioxide to bicarbonate ions. This mechanism has been shown to be effective in reducing intraocular pressure in glaucoma patients, as well as in the treatment of epilepsy and other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intraocular pressure, and the modulation of neurotransmitter release in the brain. In addition, this compound has been shown to possess antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various diseases, such as cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide is its high stability and solubility in various organic solvents, which makes it an ideal candidate for use in various organic transformations and metal ion coordination complexes. However, this compound has certain limitations, such as its relatively high cost and limited availability, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide, including the development of new synthetic methods for the compound, the investigation of its potential as a catalyst for various organic transformations, and the exploration of its therapeutic potential in the treatment of various diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound as a carbonic anhydrase inhibitor and to identify potential side effects and toxicity associated with its use.
Métodos De Síntesis
The synthesis of N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide involves the reaction of benzenesulfonyl chloride with N-benzyl-4-ethoxy-2,3,5-trimethyl aniline in the presence of a base, such as triethylamine. The resulting product is then purified through column chromatography to obtain this compound in high purity and yield.
Aplicaciones Científicas De Investigación
N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide has been extensively studied for its potential applications as a ligand for metal ion coordination complexes, as well as a catalyst for various organic transformations. In addition, this compound has shown promising results as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance and respiration.
Propiedades
Fórmula molecular |
C18H23NO3S |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H23NO3S/c1-5-22-18-13(2)11-17(14(3)15(18)4)23(20,21)19-12-16-9-7-6-8-10-16/h6-11,19H,5,12H2,1-4H3 |
Clave InChI |
DKVVIEAQAZCSPN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C=C1C)S(=O)(=O)NCC2=CC=CC=C2)C)C |
SMILES canónico |
CCOC1=C(C(=C(C=C1C)S(=O)(=O)NCC2=CC=CC=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-bromo-5-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B288431.png)
![ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)








